

OG-L002 Hydrochloride: A Comprehensive Target Selectivity Profile

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Compound of Interest

Compound Name: OG-L002 hydrochloride

Cat. No.: B10764183

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Introduction

OG-L002 hydrochloride is a potent and selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.^{[1][2][3][4][5]} LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).^[3] Its involvement in various cellular processes, including viral gene expression, has made it a compelling target for therapeutic intervention.^{[1][2][6]} This technical guide provides an in-depth overview of the target selectivity profile of OG-L002, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Quantitative Target Selectivity Data

The selectivity of OG-L002 has been primarily characterized against its principal target, LSD1, and the closely related monoamine oxidases, MAO-A and MAO-B.

In Vitro Inhibition Data

Target	IC50 (nM)	IC50 (μM)	Selectivity vs. LSD1	Reference
LSD1 (KDM1A)	20	0.02	-	[1] [2] [3]
MAO-A	1380	1.38	69-fold	[1] [2]
MAO-B	720	0.72	36-fold	[1] [2]

Cellular Activity Data

Cell Line	Assay	IC50 (μM)	Reference
HeLa	HSV IE Gene Expression	~10	[1] [2] [3]
HFF	HSV IE Gene Expression	~3	[1] [2] [3]

Experimental Protocols

LSD1 Demethylation Assay (In Vitro)

This assay quantifies the enzymatic activity of LSD1 and the inhibitory potential of OG-L002.

Principle: The demethylase activity of LSD1 on a dimethylated histone H3K4 peptide substrate produces hydrogen peroxide (H_2O_2) as a byproduct. The amount of H_2O_2 is measured using the Amplex Red peroxide/peroxidase-coupled assay kit, where Amplex Red is converted to the fluorescent product, resorufin, in the presence of H_2O_2 and horseradish peroxidase.[\[1\]](#)[\[3\]](#)

Materials:

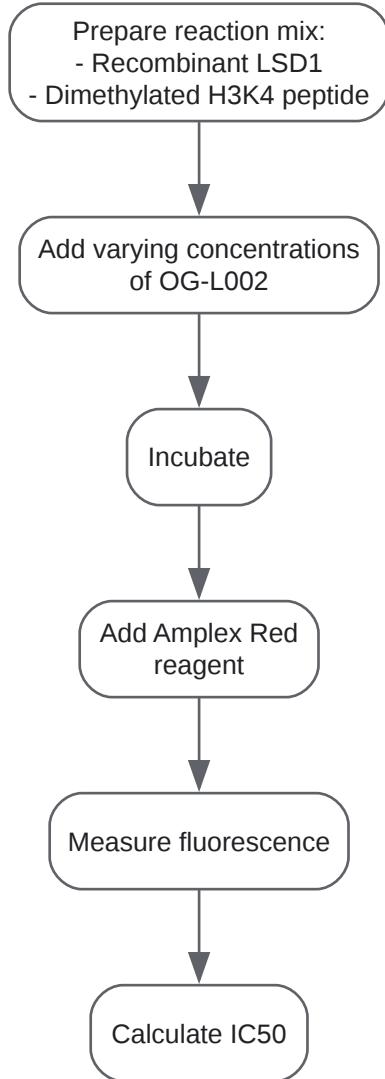
- Human recombinant LSD1 protein[\[3\]](#)
- Dimethylated H3K4 peptide substrate[\[3\]](#)
- **OG-L002 hydrochloride** (or other inhibitors) at various concentrations[\[3\]](#)
- Amplex Red peroxide/peroxidase-coupled assay kit[\[1\]](#)[\[3\]](#)

- Assay buffer
- 384-well plates

Procedure:

- Human recombinant LSD1 protein is incubated with the dimethylated H3K4 peptide substrate.[3]
- Various concentrations of OG-L002 (e.g., 0 to 75 μ M) are added to the reaction mixture.[3] A control inhibitor, such as tranylcypromine, may also be used.[3]
- The reactions are performed in triplicate.[1][3]
- The release of H_2O_2 is measured using the Amplex Red assay kit according to the manufacturer's instructions.[1][3]
- Fluorescence is measured to determine the amount of resorufin produced, which is proportional to the LSD1 activity.
- The maximum LSD1 demethylase activity is determined in the absence of any inhibitor and corrected for background fluorescence.[1][3]
- The half-maximal inhibitory concentration (IC50) of OG-L002 is calculated as the concentration at which a 50% reduction in LSD1 activity is observed.[1][3]

Experimental Workflow: LSD1 Demethylation Assay



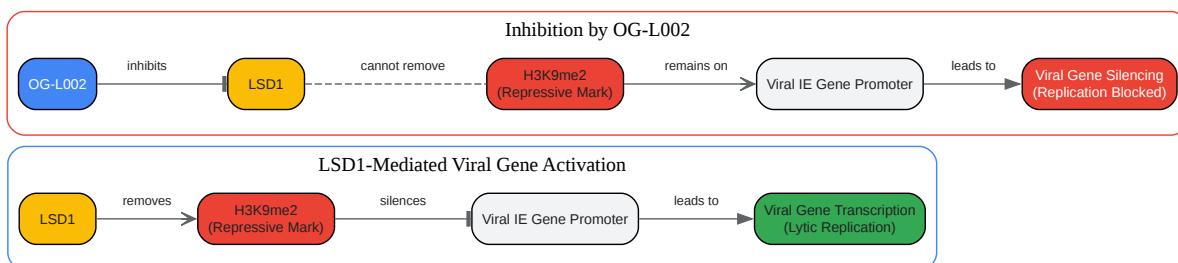
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Workflow for the *in vitro* LSD1 demethylation assay.

Signaling Pathway and Mechanism of Action

OG-L002 exerts its primary effect by inhibiting the demethylase activity of LSD1. In the context of Herpes Simplex Virus (HSV) infection, LSD1 is recruited to viral immediate early (IE) gene promoters, where it removes repressive methyl marks (H3K9me2), thereby facilitating viral gene transcription and lytic replication.

By inhibiting LSD1, OG-L002 prevents the removal of these repressive marks, leading to an accumulation of H3K9me2 on the viral IE gene promoters.^[3] This increase in repressive chromatin structure epigenetically silences the viral genes, blocking the initiation of the lytic replication cycle and reducing the production of progeny virus.^{[1][3][6]}



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Mechanism of OG-L002 in blocking HSV lytic replication.

Summary and Conclusion

OG-L002 hydrochloride is a highly potent and selective inhibitor of LSD1, demonstrating significant selectivity over the related monoamine oxidases MAO-A and MAO-B. Its mechanism of action involves the epigenetic silencing of viral gene expression through the inhibition of LSD1-mediated histone demethylation. The data presented in this guide underscore the utility of OG-L002 as a valuable research tool for studying the biological roles of LSD1 and as a potential therapeutic agent for diseases involving aberrant LSD1 activity, such as certain viral infections. Further profiling against a broader panel of kinases and other epigenetic modifiers would provide an even more comprehensive understanding of its selectivity.

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